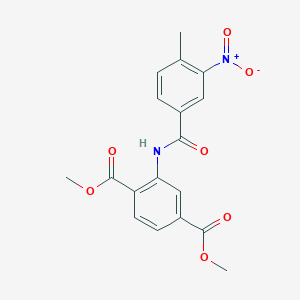

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate

Description

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is a substituted terephthalate ester derivative characterized by a 4-methyl-3-nitrobenzamido functional group at the 2-position of the terephthalate backbone. The compound combines structural features of dimethyl terephthalate (DMT), a widely used monomer in polyester synthesis, with a nitro-substituted aromatic amide moiety.

The nitro group (-NO₂) is electron-withdrawing, which may influence the compound’s electronic properties, solubility, and thermal stability. The methyl group (-CH₃) at the 4-position on the benzamido ring could enhance steric hindrance, affecting intermolecular interactions. These structural attributes distinguish it from simpler terephthalate esters like DMT, which lacks such substituents .

Properties

Molecular Formula |

C18H16N2O7 |

|---|---|

Molecular Weight |

372.3 g/mol |

IUPAC Name |

dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C18H16N2O7/c1-10-4-5-11(9-15(10)20(24)25)16(21)19-14-8-12(17(22)26-2)6-7-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21) |

InChI Key |

XZRGUHIHGOBYTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate typically involves the following steps:

Nitration: The starting material, 4-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methyl-3-nitrobenzoic acid.

Amidation: The 4-methyl-3-nitrobenzoic acid is then reacted with terephthalic acid in the presence of a dehydrating agent such as thionyl chloride to form the amide bond, resulting in 2-(4-methyl-3-nitrobenzamido)terephthalic acid.

Esterification: Finally, the 2-(4-methyl-3-nitrobenzamido)terephthalic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Amines or alcohols, base catalyst (e.g., sodium hydroxide).

Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products:

Reduction: 2-(4-methyl-3-aminobenzamido)terephthalate.

Substitution: Corresponding amides or esters.

Hydrolysis: 2-(4-methyl-3-nitrobenzamido)terephthalic acid.

Scientific Research Applications

Polymer Chemistry

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate serves as a monomer in the production of specialty polyesters. These polyesters can exhibit enhanced thermal and mechanical properties due to the presence of the nitro group, which can improve the polymer's strength and stability under heat.

Biomedical Applications

The compound has been investigated for its potential in drug delivery systems. Its structure allows for modifications that can facilitate the attachment of therapeutic agents, making it a candidate for developing controlled-release formulations.

Antimicrobial Studies

Research has indicated that derivatives of dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate exhibit antimicrobial properties. These compounds can be used to develop new antimicrobial agents against resistant bacterial strains, as they interfere with bacterial cell wall synthesis.

Case Study 1: Polymer Development

A study demonstrated the synthesis of a new class of biodegradable polyesters using dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate as a key monomer. The resulting polymers showed promising degradation rates in environmental conditions, suggesting their potential use in sustainable packaging materials.

Case Study 2: Drug Delivery Systems

In a series of experiments, researchers modified dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate to create nanoparticles for targeted drug delivery. These nanoparticles were shown to encapsulate anticancer drugs effectively, enhancing their bioavailability and reducing side effects in preclinical models.

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amido group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to the broader class of terephthalic acid derivatives , which include esters, amides, and polymers. Key comparisons are outlined below:

Dimethyl Terephthalate (DMT)

- Structure : Basic ester of terephthalic acid (two methyl ester groups at 1,4-positions).

- Applications: Primary monomer for polyethylene terephthalate (PET) and polybutylene terephthalate (PBT) production .

- Key Differences :

Terephthaloyl Dichloride

- Structure : Terephthalic acid with two acid chloride groups (-COCl).

- Applications : Precursor for high-performance polymers like aramid fibers (e.g., Kevlar®).

- Key Differences :

Terephthalamic Acid Derivatives

- Structure : Terephthalic acid with amide linkages.

- Applications : Used in drug delivery and metal-organic frameworks (MOFs).

- Key Differences :

Physicochemical Properties and Reactivity

A comparative analysis of key properties (hypothesized for the target compound based on structural analogs) is provided below:

| Property | Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate | Dimethyl Terephthalate (DMT) | Terephthaloyl Dichloride |

|---|---|---|---|

| Molecular Weight | ~352 g/mol (estimated) | 194.18 g/mol | 243.08 g/mol |

| Functional Groups | Methyl ester, nitro, benzamido | Methyl ester | Acid chloride |

| Reactivity | Moderate (ester hydrolysis; nitro reduction) | Low (ester hydrolysis) | High (condensation reactions) |

| Thermal Stability | High (due to nitro group) | Moderate | High |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Soluble in methanol, acetone | Reacts with protic solvents |

Biological Activity

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, anti-inflammatory, and other relevant activities, supported by case studies and research findings.

Chemical Structure and Properties

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is derived from terephthalic acid and features a nitro-substituted aromatic amide group. Its chemical formula is . The presence of the nitro group is crucial as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate have been investigated in various studies. Key findings are summarized in the following table:

Antibacterial Activity

Research indicates that dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate has notable antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains:

- Gram-positive bacteria: Significant activity against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria: Effective against Escherichia coli and Pseudomonas aeruginosa.

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Properties

In addition to its antibacterial activity, dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate has been explored for its anti-inflammatory effects. Studies have indicated that it may reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have evaluated the biological activity of this compound in different contexts:

-

Antibacterial Efficacy Study:

- A study conducted on various bacterial strains demonstrated that dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections.

-

Cytotoxicity Assessment:

- In experiments involving human cancer cell lines, the compound exhibited selective cytotoxicity, sparing normal cells while effectively inhibiting tumor cell proliferation. This selectivity is crucial for therapeutic applications where minimizing damage to healthy tissues is essential.

-

Inflammation Model:

- In vivo models of inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.